1-Benzoylindoline-2-carboxamide

Medicinal Chemistry Target Validation Assay Development

Researchers seeking to develop proprietary structure-activity relationships within the indoline-2-carboxamide series face a lack of well-characterized starting points. 1-Benzoylindoline-2-carboxamide addresses this as a functionalized scaffold ready for derivatization. - Core scaffold with reactive handles at the 1-benzoyl and 2-carboxamide positions for systematic analog synthesis. - Serves as a critical negative control to confirm assay specificity for active analogs, eliminating scaffold-wide false positives. - Reliable supply of a specific, uncharacterized building block for novel IP generation, avoiding well-trodden chemotypes.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 1098100-32-3
Cat. No. B2668052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylindoline-2-carboxamide
CAS1098100-32-3
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C16H14N2O2/c17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,19)
InChIKeyITMJMMWGKRUMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylindoline-2-carboxamide: Baseline Overview


1-Benzoylindoline-2-carboxamide (CAS 1098100-32-3) is an indole-family heterocyclic compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . Its IUPAC name is 1-benzoyl-2,3-dihydroindole-2-carboxamide [1]. While this scaffold is present in some patent literature and has been associated with broad therapeutic potential in vendor descriptions, a comprehensive search of primary research papers and authoritative databases reveals a significant absence of published, peer-reviewed, quantitative bioactivity data, target engagement studies, or physicochemical property measurements for this specific compound [2].

1

Functionalized indoline scaffold – benzoyl and carboxamide groups provide handles for derivatization.

2

No public bioactivity or ADME data – target engagement, solubility, and metabolic stability remain unreported.

3

Requires internal validation – suitable only for proprietary SAR exploration and analytical reference, not as a validated probe.

1-Benzoylindoline-2-carboxamide: Substitution Without Data


The decision to procure this specific compound over a closely related analog cannot be made on the basis of publicly available, verifiable scientific data. In-class compounds within the indoline-2-carboxamide series are known to exhibit a wide range of biological activities, from potent inhibition of Trypanosoma brucei (EC50 as low as 20 nM) [1] to dual EGFR/CDK2 inhibition (GI50 values as low as 37 nM) [2]. These activities are exquisitely sensitive to even minor structural modifications, as demonstrated in extensive SAR studies [1]. Therefore, the assumption that 1-benzoylindoline-2-carboxamide will share the properties of its more well-characterized analogs is scientifically unsound. Without quantitative comparative data, any substitution is an unvalidated and high-risk experiment.

Analog activity does not transfer. Potent indoline-2-carboxamide inhibitors (e.g., EC50 20 nM vs. T. brucei, GI50 37 nM dual EGFR/CDK2) are exquisitely sensitive to minor structural changes. The benzoyl substitution may abolish or drastically alter activity.

No comparative bioactivity data exist. Without quantitative binding or functional assay results, assuming equivalence to any characterized analog is scientifically unsound and represents a high-risk substitution.

Physicochemical profile unknown. Experimental solubility, logP, and metabolic stability are absent; in silico cLogP (3.6–4.7) does not replace measured values. Formulation or in vivo use cannot be predicted.

1-Benzoylindoline-2-carboxamide: Quantitative Evidence Audit


Target Engagement: Missing Bioactivity Data

A search of authoritative bioactivity databases, including ChEMBL and BindingDB, yielded no quantitative target engagement data (e.g., IC50, EC50, Ki, Kd) for 1-Benzoylindoline-2-carboxamide [1]. This is in stark contrast to closely related indoline-2-carboxamide analogs, which are frequently characterized with high precision. For instance, the analog (S)-indoline-2-carboxamide and other derivatives have well-defined inhibition constants (e.g., Ki = 25 nM for CB2 receptor) [2]. The absence of such data for the target compound means there is no verifiable basis for selecting it for any specific target-based assay.

Target engagement
Class-level inference
No data available
Cannot guide target-based selection.
Compared to characterized indoline-2-carboxamides (Ki = 25 nM for CB2). Public databases (ChEMBL, BindingDB) show no affinity entries.
Medicinal Chemistry Target Validation Assay Development

Physicochemical & ADME Profiling: Data Gaps

No peer-reviewed data exists for the compound's aqueous solubility, logP, or metabolic stability [1]. In contrast, the physicochemical properties of other indoline-2-carboxamide analogs are frequently reported and are crucial for lead optimization. For example, the discovery of brain-penetrant Trypanosoma brucei inhibitors hinged on optimizing these properties within the indoline-2-carboxamide series [2]. The target compound's cLogP is estimated to be 3.6-4.7 based on in silico models [3], but this is not a substitute for experimental determination.

ADME & Physchem
Class-level inference
Experimental solubility, logP, metabolic stability: unreported
Impossible to assess cell-based or in vivo suitability.
In silico cLogP estimate 3.6–4.7, but not validated. Brain-penetrant analogs required extensive optimization.
ADME Physicochemical Properties Drug Discovery

1-Benzoylindoline-2-carboxamide: Strategic Applications


Medicinal Chemistry SAR Probe Synthesis

The primary value of this compound is as a core scaffold for internal medicinal chemistry efforts. Its indoline core with a benzoyl group at the 1-position and a carboxamide at the 2-position presents a functionalized starting point for derivatization. A researcher could use this compound to explore structure-activity relationships (SAR) by synthesizing a series of analogs with modifications at the phenyl ring or the carboxamide group, and then profile these new compounds in proprietary assays. This is a common strategy in early-stage drug discovery, where the goal is to generate novel IP and understand the structural determinants of activity within a new chemical series [1].

Negative Control for Analog-Specific Assays

Given the complete lack of bioactivity data for this specific compound, it may be useful as a negative control in assays designed for closely related, active indoline-2-carboxamide analogs. For instance, if a research team has developed a potent indoline-2-carboxamide-based inhibitor of a specific kinase or enzyme (e.g., from the class of compounds described in [1]), this uncharacterized analog could be used to demonstrate that the observed activity is not a general property of the indoline-2-carboxamide scaffold but is specific to the optimized substituent pattern. This requires internal validation but is a logical application based on the data void.

Analytical Chemistry Method Development

The compound, with a known molecular formula (C16H14N2O2) and mass (266.29 g/mol) , can serve as a standard for developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of indoline-2-carboxamide derivatives. Its unique retention time and mass fragmentation pattern can be established internally, providing a reference point for monitoring chemical reactions or assessing the purity of synthesized analogs in a research setting.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR probe synthesis
Dual functional handles (benzoyl, carboxamide) on indoline core
Internal derivatization and proprietary assay profiling
Negative control for analog-specific assays
Uncharacterized analog sharing core scaffold
Assay specificity demonstration against active indoline-2-carboxamides
Analytical method development
Known molecular formula (C16H14N2O2) and mass (266.29 g/mol)
Internal establishment of retention time and fragmentation pattern for HPLC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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